N-(4-ETHOXYPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Description
N-(4-Ethoxyphenyl)-2-{[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group at position 2, a 4-methylbenzenesulfonyl group at position 4, and a sulfanyl-linked acetamide moiety at position 3. The acetamide chain terminates in a 4-ethoxyphenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S2/c1-3-33-21-12-10-20(11-13-21)28-23(30)16-35-26-25(36(31,32)22-14-4-17(2)5-15-22)29-24(34-26)18-6-8-19(27)9-7-18/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDFLSFYGBYBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.
Coupling reactions: The final steps might involve coupling the oxazole derivative with the ethoxyphenyl and fluorophenyl groups under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group or other reducible moieties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to desulfonylated products.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ETHOXYPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its unique structure could interact with biological targets in novel ways.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share core acetamide and aromatic motifs but differ in heterocyclic rings, substituents, and functional groups. Below is a detailed comparison with two closely related compounds:
N-(4-{[(3,4-Dimethylisoxazol-5-yl)Amino]Sulfonyl}Phenyl)-2-[4-(4-Methylphenyl)Phenoxy]Acetamide
- Molecular Formula : C₂₇H₂₆N₄O₅S
- Key Structural Features :
- Heterocyclic Core : 3,4-Dimethylisoxazole (5-membered ring with O and N).
- Substituents :
- Sulfamoyl group bridging the isoxazole and phenyl ring.
- Biphenoxy acetamide (4-methylphenyl-phenoxy group). Functional Groups: Sulfonamide, ether, acetamide.
- Comparison: The isoxazole ring (vs. The sulfamoyl group (N–S bond) instead of a sulfonyl (S=O) group may reduce electron-withdrawing effects, impacting solubility or receptor binding. The biphenoxy chain enhances steric bulk compared to the target compound’s ethoxyphenyl-sulfanyl moiety, which could influence membrane permeability .
N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-Yl]-2-[(4-Methylphenyl)Sulfanyl]Acetamide
- Molecular Formula : C₁₈H₁₆FN₃OS₂
- Key Structural Features :
- Heterocyclic Core : 1,3-Thiazole (5-membered ring with S and N).
- Substituents :
- 4-Fluorophenyl at position 4 of the thiazole.
- Sulfanyl-linked acetamide with a 4-methylphenyl group.
- Functional Groups : Thioether, acetamide, fluorophenyl.
- Comparison: The thiazole core (vs. The absence of a sulfonyl group reduces polarity, possibly enhancing blood-brain barrier penetration. The 4-methylphenyl-sulfanyl group (vs. ethoxyphenyl-sulfanyl) shortens the alkyl chain, which may reduce steric hindrance in binding interactions .
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | Compound 2.1 (Isoxazole Derivative) | Compound 2.2 (Thiazole Derivative) |
|---|---|---|---|
| Heterocyclic Core | 1,3-Oxazole (O, N) | 3,4-Dimethylisoxazole (O, N) | 1,3-Thiazole (S, N) |
| Key Substituents | 4-Fluorophenyl, 4-methylbenzenesulfonyl, 4-ethoxyphenyl-sulfanyl | 4-Methylphenyl-phenoxy, sulfamoyl | 4-Fluorophenyl, 4-methylphenyl-sulfanyl |
| Molecular Weight | ~539.6 g/mol (estimated) | 518.6 g/mol | 373.5 g/mol |
| Polar Functional Groups | Sulfonyl (S=O), ethoxy | Sulfonamide (N–S), ether | Thioether (S–C) |
| Potential Properties | High polarity due to sulfonyl and ethoxy groups; moderate lipophilicity | Moderate polarity with biphenoxy bulk | High lipophilicity due to thiazole and methylphenyl |
Implications of Structural Differences
- Bioactivity : Sulfonyl groups (target compound) are common in enzyme inhibitors (e.g., COX-2), whereas thioethers (Compound 2.2) may enhance antioxidant activity.
- Solubility : The ethoxyphenyl and sulfonyl groups in the target compound likely improve aqueous solubility compared to the lipophilic thiazole derivative.
- Synthetic Accessibility : The isoxazole derivative (Compound 2.1) requires sulfamoylation, a less straightforward reaction than the sulfonyl/sulfanyl linkages in the target compound and Compound 2.2 .
Biological Activity
N-(4-Ethoxyphenyl)-2-{[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological activity, and relevant research findings.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related oxazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
In a study involving related compounds, it was found that certain derivatives induced apoptosis in SMMC7721 liver cancer cells. The mechanism involved the upregulation of caspase-3, indicating a caspase-dependent pathway for apoptosis induction . This suggests that this compound may similarly affect cancer cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | AChE | 0.212 | Competitive and reversible |
| Compound B | BuChE | 0.024 | Mixed-type inhibition |
| N-(4-Ethoxyphenyl) Compound | AChE (hypothetical) | TBD | TBD |
Antioxidant Activity
Antioxidant activity is another area where this compound shows promise. Similar compounds have been reported to possess significant antioxidant properties, which could help mitigate oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl and oxazole rings significantly impact the biological activity of related compounds. For instance, the presence of electron-withdrawing groups enhances anticancer activity, while specific substitutions can improve enzyme inhibition efficacy .
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In vivo studies to assess therapeutic efficacy and safety.
- Mechanistic studies to understand how structural variations influence biological activity.
- Clinical trials to evaluate potential applications in cancer therapy and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
